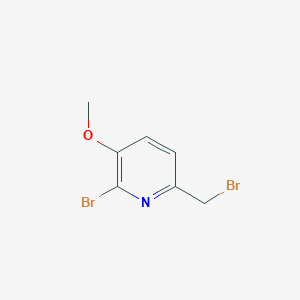

Pyridine, 2-bromo-6-(bromomethyl)-3-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Pyridine, 2-bromo-6-(bromomethyl)-” is an organic compound with the empirical formula C6H5Br2N . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “Pyridine, 2-bromo-6-(bromomethyl)-” is 250.92 . The SMILES string representation is BrCC1=CC=CC(Br)=N1 .Physical And Chemical Properties Analysis

“Pyridine, 2-bromo-6-(bromomethyl)-” is a solid substance . Its molecular weight is 250.92 .科学的研究の応用

Antioxidant Properties and Synthesis

A series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating notable antioxidant properties, was synthesized through a strategy that includes a low-temperature aryl bromide-to-alcohol conversion. Among these, the methoxy derivative, 2,4-dimethyl-6-(methoxy)-3-pyridinol, showcases effective phenolic chain-breaking antioxidant capabilities, making it a valuable compound in antioxidant research. The study highlights the stability and reactivity of these pyridinols towards peroxyl radicals, indicating their potential as superior antioxidants in organic solutions (Wijtmans et al., 2004).

Catalytic Applications

The synthesis of (imino)pyridine ligands, including a derivative closely related to Pyridine, 2-bromo-6-(bromomethyl)-3-methoxy-, led to the development of palladium complexes that show high catalytic activities in ethylene dimerization. This research suggests that such pyridine derivatives can be effectively used in creating selective catalyst systems for polymer production and other chemical synthesis processes (Nyamato et al., 2015).

Structural and Spectroscopic Analysis

Pyridine derivatives, including 2-bromo-6-(bromomethyl)-3-methoxy- analogs, have been studied for their structural features and optical properties through spectroscopic methods. These compounds exhibit varied fluorescence behaviors in different solvents, providing insights into the effects of substituents on their emission spectra. Such analyses are crucial for understanding the electronic structure and potential applications in materials science (Cetina et al., 2010).

Ring Contraction and Chemical Transformations

The use of boron(III) bromide has facilitated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, showcasing a method for ring contraction that involves intermediate bicyclic aziridinium ions. This transformation underlines the versatility of pyridine derivatives in synthetic chemistry, enabling the production of pyrrolidine structures from piperidine precursors (Tehrani et al., 2000).

Safety and Hazards

特性

IUPAC Name |

2-bromo-6-(bromomethyl)-3-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIHYCFTNHIAQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Phenyl-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501789.png)

![6-[5-(4-Chlorophenyl)-2-furyl]-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501791.png)

![6-(4-Tert-butylphenyl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501792.png)

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501793.png)

![6-(2-Bromophenyl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501794.png)

![6-(4-Isopropylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501795.png)

![2-(4-fluorobenzyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501796.png)

![3-(3,5-Dimethylphenyl)-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501797.png)

![6-(4-Propylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501800.png)

![2-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501803.png)

![2-benzyl-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501806.png)